2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide
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Overview
Description
2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring precursor, which is then functionalized to introduce the amino and butanamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The thiazole ring and amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide: A similar compound with a slightly different substitution pattern.
2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)pentanamide: A homologous compound with an extended carbon chain.
Uniqueness
The uniqueness of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide lies in its specific substitution pattern and the presence of the thiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19N3OS |
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Molecular Weight |
241.36 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)9(12)11(15)14(4)8(3)10-13-5-6-16-10/h5-9H,12H2,1-4H3 |
InChI Key |
JFWUQFSBTOCEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C)C1=NC=CS1)N |
Origin of Product |
United States |
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